Enhanced Lipophilicity vs. 6-Methoxycoumarin
The presence of the -OCF₃ group confers significantly higher lipophilicity compared to a methoxy (-OCH₃) or hydroxy (-OH) substituent at the same position [1]. While a calculated logP value for the target compound is not available in the provided sources, class-level evidence shows that trifluoromethoxy-substituted compounds exhibit higher lipophilicity than their methoxy analogs, with a similar effect to a -CF₃ group [2]. For comparison, the estimated logP for 6-methoxycoumarin is ~1.76 [3] and for 6-hydroxycoumarin is ~0.65 .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Estimated > 1.76 (based on -OCF3 group effect) |
| Comparator Or Baseline | 6-Methoxycoumarin (logP ~1.76) and 6-Hydroxycoumarin (logP ~0.65) |
| Quantified Difference | The -OCF3 group results in a lipophilicity increase of over one logP unit compared to an -OH group, and is notably higher than a -OCH3 group [2]. |
| Conditions | Comparison of substituent effects on logP based on class-level analysis of physicochemical properties. |
Why This Matters
Higher lipophilicity is a critical driver for improved membrane permeability and bioavailability, making this compound a more promising starting point for cell-permeable probes or drug candidates than less lipophilic analogs.
- [1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
- [2] Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. Pure.mpg.de. Retrieved from https://pure.mpg.de View Source
- [3] ZINC12153161 (7-Acetoxy-6-Methoxycoumarin). ZINC15 Database. Retrieved from https://zinc15.docking.org View Source
